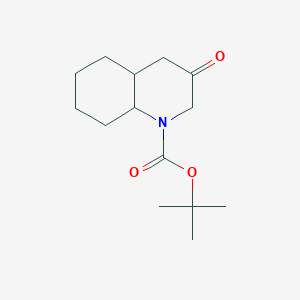

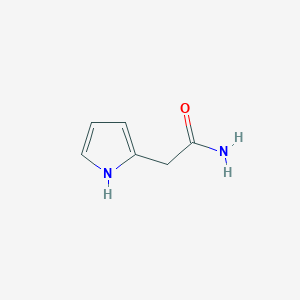

1H-Pyrrole-2-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1H-Pyrrole-2-acetamide derivatives can involve various routes, one of which starts from pyridine analogues of chalcones, involving the reaction with acetic anhydride and 1-pyrroline-1-oxides, leading to 1H- and 2H-Pyrroles (Pfoertner & Foricher, 1980). Another method includes one-pot synthesis from N-propargylic β-enaminones, yielding 2-acetyl-1H-pyrroles through intermediacy of 1,4-oxazepines (Kanova et al., 2021).

Molecular Structure Analysis

The molecular structure of 1H-Pyrrole-2-acetamide derivatives has been elucidated through various techniques. For instance, the crystal and molecular structure of 2-pyrrolidone-N-acetamide revealed that the 2-pyrrolidone ring and the amide group are almost perpendicular, with bond angles and distances in agreement with standard values (Bandoli et al., 1981).

Applications De Recherche Scientifique

1. Alkaloid Synthesis in Endophytic Fungi

1H-Pyrrole-2-acetamide derivatives are significant in the synthesis of pyrrole alkaloids. For instance, Fusarium incarnatum, an endophytic fungus, synthesizes pyrrole alkaloids incorporating acetamide structures. These compounds have extensive spectroscopic applications (Li et al., 2008).

2. Applications in Solar Cell Technology

Calix[4]pyrrole acetamide derivatives show promise in dye-sensitized solar cells. They possess strong cation recognition sites and can form stable complexes with various cations, useful in enhancing solar cell efficiency (Gamouz & Namor, 2013).

3. Oxidative Cyclization in Local Anaesthetics

1H-Pyrrole-2-acetamide is significant in the oxidative cyclization of local anaesthetics. The oxidation of pyrrolidinyl-acetamide derivatives leads to the formation of new bicyclic compounds, relevant in pharmacological contexts (Vasvári-Debreczy et al., 1981).

4. Synthesis of New Pyrrole Derivatives

Research into novel synthesis methods for 1H-pyrroles has involved reactions with acetic anhydride and 1-pyrroline-1-oxides. These methods contribute to the development of new pyrrole compounds with potential applications in medicinal chemistry (Pfoertner & Foricher, 1980).

5. Complexation with Lanthanide Cations

Calix[4]pyrrole derivatives have been studied for their complexation with lanthanide cations. These complexes are significant for their potential use in metal recovery and separation processes (Rubaye, 2015).

6. Molecular Structure Studies

Studies on the molecular structure of 2-pyrrolidone-N-acetamide have provided insights into drug-receptor interactions and molecular conformations, which are fundamental in drug design (Bandoli et al., 1981).

7. Corrosion Inhibition

1H-Pyrrole-2,5-dione derivatives, related to 1H-Pyrrole-2-acetamide, have been explored as corrosion inhibitors for carbon steel, particularly in hydrochloric acid medium. Their effectiveness as inhibitors and adsorption characteristics are crucial for industrial applications (Zarrouk et al., 2015).

Mécanisme D'action

Target of Action

1H-Pyrrole-2-acetamide, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound and play a crucial role in its mechanism of action.

Mode of Action

The mode of action of 1H-Pyrrole-2-acetamide involves its interaction with its targets and the resulting changes. Indole derivatives, which 1H-Pyrrole-2-acetamide is part of, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1H-Pyrrole-2-acetamide may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

1H-Pyrrole-2-acetamide, as an indole derivative, may affect various biochemical pathways. Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with and modulate multiple biochemical pathways . .

Pharmacokinetics

Indole derivatives are known to have broad-spectrum biological activities , suggesting that they may have favorable ADME properties that contribute to their bioavailability.

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that 1H-Pyrrole-2-acetamide may have a range of molecular and cellular effects.

Action Environment

The action of 1H-Pyrrole-2-acetamide may be influenced by various environmental factors. For instance, dietary intake has been found to widely influence gut microbiota and related indole metabolism . .

Propriétés

IUPAC Name |

2-(1H-pyrrol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6(9)4-5-2-1-3-8-5/h1-3,8H,4H2,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNHWBFFDARHFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrole-2-acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2489961.png)

![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)

![Ethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2489967.png)

![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2489971.png)

![1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2489972.png)

![1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2489975.png)